N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-7-methoxybenzofuran-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzofuran ring, a methoxy group, and a carboxamide functional group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Carboxamide Group: The carboxamide group is attached through amidation reactions, often using reagents like carbodiimides or acid chlorides.
Addition of the Hydroxy and Methylthio Groups: The hydroxy and methylthio groups are introduced through nucleophilic substitution reactions, typically using thiols and alcohols as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-7-methoxybenzofuran-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or halides replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, halides, and thiols under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, thiols, and other reduced derivatives.
Substitution: Amines, halides, and other substituted derivatives.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-7-methoxybenzofuran-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-7-methoxybenzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide: Similar structure but with a benzamide group instead of a benzofuran ring.
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide: Contains an additional methylthio group on the benzamide ring.
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide: Features a thiophene ring and a sulfonamide group instead of a benzofuran ring and a carboxamide group.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-16(19,7-8-22-3)10-17-15(18)13-9-11-5-4-6-12(20-2)14(11)21-13/h4-6,9,19H,7-8,10H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXDNDLATDSZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC2=C(O1)C(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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